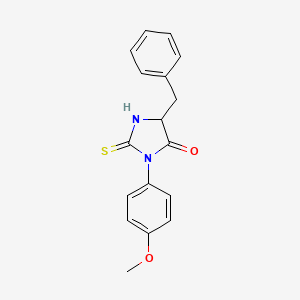

5-Benzyl-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 5-Benzyl-3-(4-méthoxyphényl)-2-thioxoimidazolidin-4-one est un composé hétérocyclique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un noyau thioxoimidazolidinone substitué par des groupes benzyl et méthoxyphényl. Ses propriétés chimiques distinctes en font un sujet précieux pour des études en synthèse organique, en chimie médicinale et en science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5-Benzyl-3-(4-méthoxyphényl)-2-thioxoimidazolidin-4-one implique généralement la réaction de la benzylamine, du 4-méthoxybenzaldéhyde et de la thiourée. Le processus peut être résumé comme suit :

Réaction de condensation : La benzylamine réagit avec le 4-méthoxybenzaldéhyde pour former un intermédiaire imine.

Cyclisation : L'intermédiaire imine subit une cyclisation avec la thiourée pour former le cycle thioxoimidazolidinone.

La réaction est généralement effectuée sous reflux dans un solvant approprié tel que l'éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.

Méthodes de production industrielle

Dans un contexte industriel, la production de la 5-Benzyl-3-(4-méthoxyphényl)-2-thioxoimidazolidin-4-one peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des conditions de réaction, des rendements plus élevés et des coûts de production réduits. L'utilisation de principes de chimie verte, tels que des conditions sans solvant et des catalyseurs recyclables, est également explorée pour rendre le processus plus durable .

Analyse Des Réactions Chimiques

Types de réactions

La 5-Benzyl-3-(4-méthoxyphényl)-2-thioxoimidazolidin-4-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en thiol ou en thioéther.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les groupes benzyl ou méthoxyphényl.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes, les halogénoalcanes et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans des conditions appropriées.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols et thioéthers.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

4. Applications de la recherche scientifique

La 5-Benzyl-3-(4-méthoxyphényl)-2-thioxoimidazolidin-4-one a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme élément de base dans la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudiée pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.

Médecine : Recherchée pour ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.

Industrie : Utilisée dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de la 5-Benzyl-3-(4-méthoxyphényl)-2-thioxoimidazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications médicinales, elle peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat. Le groupe thioxo du composé peut former des liaisons covalentes avec les résidus nucléophiles des protéines, conduisant à l'inactivation enzymatique. De plus, ses groupes aromatiques peuvent participer à des interactions π-π avec les résidus aromatiques des protéines, améliorant l'affinité de liaison .

Applications De Recherche Scientifique

5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of corrosion inhibitors and as a precursor for various pharmaceuticals.

Mécanisme D'action

The mechanism of action of 5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the benzyl and methoxyphenyl groups may enhance binding affinity through hydrophobic interactions .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Benzyl-3-phénylhydantoïne : Structure similaire mais dépourvue du groupe méthoxy.

5-Benzyl-3-(4-méthoxyphényl)-2-méthylpyrazolo[1,5-a]pyrimidin-7(4H)-one : Contient un noyau pyrazolo[1,5-a]pyrimidinone au lieu du thioxoimidazolidinone.

5-Benzyl-3-(4-méthoxyphényl)-1H-pyrazole : Comprend un cycle pyrazole au lieu du thioxoimidazolidinone.

Unicité

La 5-Benzyl-3-(4-méthoxyphényl)-2-thioxoimidazolidin-4-one est unique en raison de son noyau thioxoimidazolidinone, qui confère une réactivité chimique et une activité biologique distinctes. La présence de groupes benzyl et méthoxyphényl augmente sa polyvalence dans diverses réactions chimiques et applications.

Propriétés

Formule moléculaire |

C17H16N2O2S |

|---|---|

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

5-benzyl-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C17H16N2O2S/c1-21-14-9-7-13(8-10-14)19-16(20)15(18-17(19)22)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,22) |

Clé InChI |

JTNCDKNSZQZFBG-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide](/img/structure/B11093604.png)

![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B11093635.png)

![6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate](/img/structure/B11093647.png)

![2,2'-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}](/img/structure/B11093654.png)

![{4-[2-(3-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}{4-[2-(3-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone](/img/structure/B11093655.png)

![[4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine](/img/structure/B11093659.png)

![1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one](/img/structure/B11093675.png)

![Ethyl 4-{[4-(4-bromophenyl)-4-hydroxypiperidine-1-carbothioyl]amino}benzoate](/img/structure/B11093695.png)

![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11093699.png)

![1-[2-[(2,3-Dimethylphenyl)imino]-4-methyl-3-(4-methylpiperazino)-1,3-thiazol-5(3H)-YL]-1-ethanone](/img/structure/B11093702.png)